molecular formula C7H4ClIN2 B1604045 3-Chloro-5-iodo-1H-indazole CAS No. 885519-14-2

3-Chloro-5-iodo-1H-indazole

Cat. No. B1604045
CAS RN: 885519-14-2
M. Wt: 278.48 g/mol
InChI Key: RLDRVXJURSYNDZ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-1H-indazole is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 3-Chloro-5-iodo-1H-indazole, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodo-1H-indazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Chloro-5-iodo-1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-Chloro-5-iodo-1H-indazole is a solid at room temperature . It has a molecular weight of 278.48 .

Scientific Research Applications

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been found to have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.

Anticancer Applications

Indazoles have also been studied for their anticancer properties . They could potentially be used in the development of new drugs for the treatment of various types of cancer.

Antidepressant Applications

Some indazole compounds have shown antidepressant effects . This suggests that they could be used in the treatment of depression and other mood disorders.

Anti-inflammatory Applications

Indazoles have been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antibacterial Applications

Indazole compounds have been studied for their antibacterial properties . They could potentially be used in the development of new antibiotics.

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Future Directions

The future directions in the research of 3-Chloro-5-iodo-1H-indazole could involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . Additionally, the development of new reactions predicted by the hydrogen bond propelled mechanism could be a potential area of exploration .

Mechanism of Action

Target of Action

3-Chloro-5-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .

Mode of Action

Indazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds with target molecules, leading to changes in their function . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular processes like growth and proliferation .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets . For example, some indazole compounds can inhibit enzymes involved in inflammatory responses, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The properties of indazole compounds can be influenced by factors such as the presence of functional groups and the compound’s overall structure .

Result of Action

Indazole compounds can have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For example, some indazole compounds can inhibit cell growth, making them potentially useful in cancer treatment .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-iodo-1H-indazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .

properties

IUPAC Name

3-chloro-5-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDRVXJURSYNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646296
Record name 3-Chloro-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-14-2
Record name 3-Chloro-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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